molecular formula C15H15NO3S2 B2559775 4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid CAS No. 381170-33-8

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid

Cat. No. B2559775
CAS RN: 381170-33-8
M. Wt: 321.41
InChI Key: HPVZWVXLAUKQBS-XFXZXTDPSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid is a useful research compound. Its molecular formula is C15H15NO3S2 and its molecular weight is 321.41. The purity is usually 95%.
BenchChem offers high-quality 4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Antitumor Activity

A study developed a preparative procedure for the synthesis of thiazolidin derivatives, showcasing moderate antitumor activity against most malignant tumor cells. The UO31 renal cancer cell line was most sensitive to the tested compounds, highlighting the potential of these derivatives in cancer research and therapy (Horishny & Matiychuk, 2020).

Antimicrobial Applications

Another research effort focused on the synthesis of thiazolidin-4-one derivatives through the reaction with 2-sulfanylacetic acid and phenyl isothiocyanate, among other reactions. Some of these compounds exhibited promising antimicrobial activities, suggesting their usefulness in combating microbial infections (Gouda et al., 2010).

Biological Activity of Long Alkyl Chain Substituted Thiazolidinones

Further, novel compounds with long alkyl chains substituted on thiazolidinones were synthesized, showing potential biological activity. The study elucidates the synthesis, stereochemistry, and biological assays of these compounds, contributing to the development of new therapeutic agents (Rahman et al., 2005).

Photophysical Properties and Catalytic Applications

Research has also been conducted on the synthesis of sulfur-containing bicyclic dioxetanes and their chemiluminescence, indicating applications in material sciences and sensing technologies (Watanabe et al., 2010).

Corrosion Inhibition Studies

The corrosion inhibition properties of certain benzimidazole derivatives for mild steel in sulfuric acid were explored, demonstrating the potential of these compounds in industrial applications to prevent metal corrosion (Ammal et al., 2018).

properties

IUPAC Name

4-[(5Z)-5-[(3-methylphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S2/c1-10-4-2-5-11(8-10)9-12-14(19)16(15(20)21-12)7-3-6-13(17)18/h2,4-5,8-9H,3,6-7H2,1H3,(H,17,18)/b12-9-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPVZWVXLAUKQBS-XFXZXTDPSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C=C2C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=CC(=CC=C1)/C=C\2/C(=O)N(C(=S)S2)CCCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.